![molecular formula C28H32N2O4 B2836745 6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide CAS No. 449765-35-9](/img/structure/B2836745.png)
6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization have been used to synthesize (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
Background: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents.
- Mechanism: Transmetalation involves the transfer of nucleophilic organic groups from boron to palladium, leading to the formation of new Pd–C bonds .
Indazole Synthesis
Background: Indazoles are heterocyclic compounds with diverse biological activities. Researchers explore various synthetic strategies to access these compounds.
Compound Application: The compound can be utilized in the synthesis of 1H- and 2H-indazoles. Here’s how:
- Consecutive Bond Formation: Sequential C–N and N–N bond formation without a catalyst or solvent may also be achievable using this compound .
Catalytic Applications in Metal-Organic Frameworks (MOFs)
Background: Metal-organic frameworks (MOFs) are porous materials with applications in catalysis. Researchers investigate their structure, synthesis, and catalytic properties.
Compound Application: The compound might find use within MOFs for catalytic purposes:
Propriétés
IUPAC Name |
6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4/c1-19(2)20-10-12-23(13-11-20)34-18-25-24-17-27(33-4)26(32-3)16-21(24)14-15-30(25)28(31)29-22-8-6-5-7-9-22/h5-13,16-17,19,25H,14-15,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRCZWROTVQLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

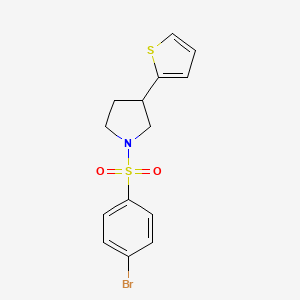
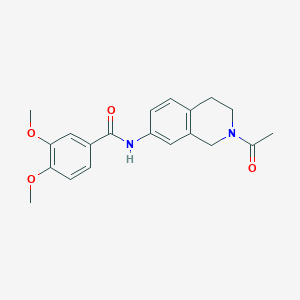
![Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2836665.png)
![6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2836666.png)
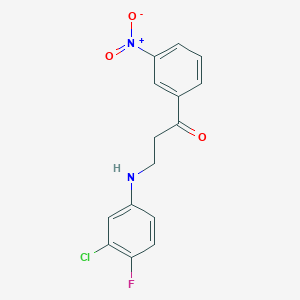
![[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2836668.png)
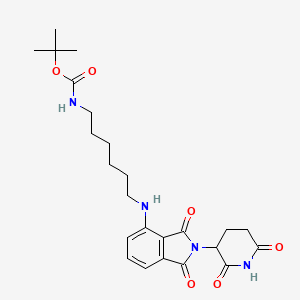
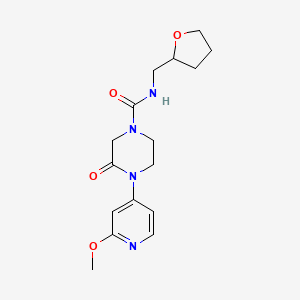
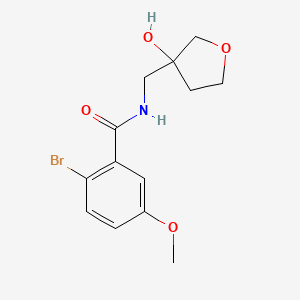
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2836674.png)
![3-chloro-N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2836676.png)
![N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2836683.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B2836685.png)